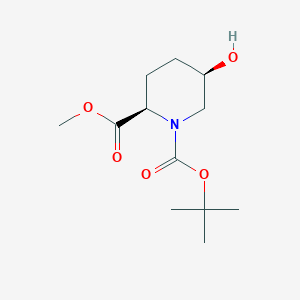

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and buffers such as anhydrous sodium bicarbonate, with the reaction mixture being stirred at room temperature for an extended period .

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, facilitating large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

There is no information within the search results about specific applications of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate. However, the search results do provide information about its properties and related compounds.

Basic Information

- IUPAC Name: 1-(tert-butyl) 2-methyl (2r,5r)-5-hydroxypiperidine-1,2-dicarboxylate .

- Formula: C12H21NO5 .

- Molecular Weight: 259.3 .

- Purity: Typically available at 97% .

- CAS Number: 2139383-25-6 .

Related Compounds

- rel-1-(tert-butyl) 2-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate: This is a related compound with CAS Number 869564-36-3 .

- (2S,5S)-1-tert-butyl 2-Methyl 5-hydroxypiperidine-1,2-dicarboxylate: This compound has CAS No. 915976-32-8 and molecular formula C12H21NO5 .

Potential Applications

- One search result notes that (2S,5S)-1-tert-butyl 2-Methyl 5-hydroxypiperidine-1,2-dicarboxylate is used as a key intermediate in the synthesis of various drugs and drug candidates .

Additional Considerations

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, influencing enzyme activity and protein function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

- tert-butanesulfinamide

Uniqueness

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a piperidine derivative with significant potential in biological applications. Its molecular formula is C₁₂H₂₁NO₅, and it has a molecular weight of 259.3 g/mol. This compound has garnered attention due to its inhibitory effects on specific biochemical pathways, particularly in the context of autoimmune diseases and inflammation.

Biological Activity

Mechanism of Action

this compound primarily functions as an inhibitor of ROR gamma t (Retinoic acid-related orphan receptor gamma t). This receptor plays a crucial role in the differentiation of T-helper 17 cells and is implicated in several autoimmune conditions. By blocking ROR gamma t activity, this compound may help modulate inflammatory responses, making it a candidate for therapeutic applications in diseases such as multiple sclerosis and rheumatoid arthritis .

In vitro Studies

Research indicates that this compound effectively inhibits pathways associated with inflammation. In cell-based assays, it demonstrated a significant reduction in pro-inflammatory cytokine production when tested against various immune cell types. The presence of the hydroxyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-tert-butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | C₁₂H₂₁NO₅ | Different stereochemistry at positions 2 and 5 |

| Piperidine-1,2-dicarboxylic acid | C₆H₈N₂O₄ | Lacks alkyl substitution; serves as a parent compound |

| N-Boc protected piperidine derivatives | Varied | Utilizes Boc protection for selective reactions |

These compounds share a common piperidine backbone but differ in their stereochemistry or functional groups, which influences their biological activity and reactivity.

Case Studies

Case Study 1: Inhibition of ROR gamma t

A study published in Nature highlighted the effectiveness of various piperidine derivatives as ROR gamma t inhibitors. Among these, this compound exhibited one of the highest inhibitory activities with an IC50 value significantly lower than that of other tested compounds. This suggests that its structural features contribute to enhanced binding affinity and specificity towards ROR gamma t .

Case Study 2: Anti-inflammatory Effects

In another research study focused on autoimmune diseases, the administration of this compound in animal models resulted in reduced symptoms associated with inflammation. The results indicated a marked decrease in inflammatory markers such as IL-6 and TNF-alpha following treatment with varying dosages of the compound over four weeks .

Pharmacokinetic Properties

Further studies are required to elucidate the pharmacokinetic properties of this compound. Preliminary data suggest favorable absorption characteristics and metabolic stability; however, detailed pharmacokinetic profiling remains necessary for clinical application.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.